molecular formula C16H16O2 B14034967 2-(Benzyloxy)-3,5-dimethylbenzaldehyde

2-(Benzyloxy)-3,5-dimethylbenzaldehyde

Cat. No.: B14034967
M. Wt: 240.30 g/mol
InChI Key: WYXNOVKDXRXDJF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3,5-dimethylbenzaldehyde (CAS 144896-51-5) is a substituted benzaldehyde derivative with the molecular formula C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol. Its structure features a benzyloxy group (-OCH₂C₆H₅) at the 4-position (para to the aldehyde group) and methyl groups (-CH₃) at the 3- and 5-positions on the aromatic ring. The benzyloxy group contributes to increased lipophilicity and steric bulk, which can influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

3,5-dimethyl-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C16H16O2/c1-12-8-13(2)16(15(9-12)10-17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

WYXNOVKDXRXDJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)OCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3,5-dimethylbenzaldehyde typically involves the benzylation of 3,5-dimethylbenzaldehyde. One common method includes the reaction of 3,5-dimethylbenzaldehyde with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3,5-dimethylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3,5-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-(Benzyloxy)-3,5-dimethylbenzaldehyde 144896-51-5 C₁₄H₁₂O₃ 228.24 4-benzyloxy, 3,5-dimethyl High lipophilicity, steric hindrance
4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) 134-96-3 C₉H₁₀O₄ 182.17 4-hydroxy, 3,5-methoxy Polar, H-bonding capacity, bp 465.7 K
3,5-Dichloro-2-hydroxybenzaldehyde 90-60-8 C₇H₄Cl₂O₂ 191.01 3,5-dichloro, 2-hydroxy Electron-withdrawing Cl, acidic
2-Hydroxy-3,5-dimethylbenzaldehyde 24623-61-8 C₉H₁₀O₂ 150.18 2-hydroxy, 3,5-dimethyl Intramolecular H-bonding, isomer
3,5-Dimethylbenzaldehyde 5779-94-2 C₉H₁₀O 134.18 3,5-dimethyl Simpler structure, higher volatility

Key Comparisons

Substituent Effects on Reactivity and Stability

  • Benzyloxy vs. Methoxy/Hydroxy Groups :
    The benzyloxy group in 2-(Benzyloxy)-3,5-dimethylbenzaldehyde provides steric hindrance and electron-donating effects, reducing nucleophilic attack at the aldehyde compared to 3,5-dimethylbenzaldehyde. In contrast, Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) has a hydroxyl group that enhances acidity (pKa ~8–10) and hydrogen-bonding capacity, making it more water-soluble .
  • Chlorine vs. Methyl Groups :
    3,5-Dichloro-2-hydroxybenzaldehyde (CAS 90-60-8) features electron-withdrawing chlorine atoms, which increase the aldehyde's electrophilicity and acidity compared to methyl-substituted analogs. This compound is more reactive in condensation reactions .

Antimicrobial Potential: Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) exhibits antimicrobial properties due to its phenolic structure, whereas the benzyloxy group in the target compound may confer different bioactivity profiles, though specific data are lacking .

Synthetic Utility

  • Steric and Electronic Effects :
    The benzyloxy group in 2-(Benzyloxy)-3,5-dimethylbenzaldehyde complicates reactions requiring aldehyde accessibility (e.g., nucleophilic additions), unlike 3,5-dimethylbenzaldehyde, which is more reactive in such transformations .
  • Protecting Group Strategies :
    The benzyloxy group can act as a protecting group for hydroxyl functionalities, as seen in the synthesis of 4-(benzyloxy)-3-phenethoxybenzaldehyde (), which uses Cs₂CO₃ for deprotonation and alkylation .

Research Findings and Data Gaps

Physicochemical Data: Limited data exist for 2-(Benzyloxy)-3,5-dimethylbenzaldehyde’s melting point, solubility, and spectral properties. In contrast, Syringaldehyde has well-documented GC-MS and IR spectra . The bulkier benzyloxy group likely reduces volatility compared to 3,5-dimethylbenzaldehyde, but experimental vapor pressure data are unavailable.

Biological Studies: No direct evidence links 2-(Benzyloxy)-3,5-dimethylbenzaldehyde to cancer or other diseases, unlike its dimethylbenzaldehyde isomers . Further studies are needed to explore its pharmacokinetics and toxicity.

Synthetic Applications :

  • The compound’s steric hindrance may limit its use in reactions requiring aldehyde accessibility, but it could serve as a precursor for benzyl-protected intermediates in multistep syntheses .

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